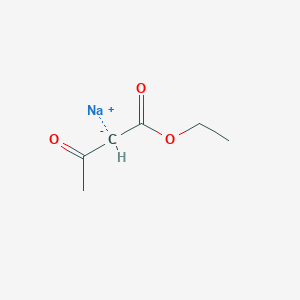
Orthoformic acid, trithio-, triisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthoformic acid, trithio-, triisopropyl ester, also known as TIPSOH, is a chemical compound with the molecular formula C15H33O3S3. It is a colorless to yellowish liquid that is used in various scientific research applications. TIPSOH is synthesized through a complex chemical process that involves the reaction of trithiocarbonate with isopropyl alcohol.
Mecanismo De Acción
The mechanism of action of Orthoformic acid, trithio-, triisopropyl ester is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. Orthoformic acid, trithio-, triisopropyl ester is also known to undergo thiol-disulfide exchange reactions, which can lead to the formation of disulfide bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Orthoformic acid, trithio-, triisopropyl ester. However, it is known to be a skin irritant and can cause eye irritation. It is also toxic when ingested or inhaled. Orthoformic acid, trithio-, triisopropyl ester is not recommended for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Orthoformic acid, trithio-, triisopropyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, Orthoformic acid, trithio-, triisopropyl ester has several limitations. It is a skin irritant and can be toxic when ingested or inhaled. It is also not very soluble in water, which can limit its use in aqueous reactions.
Direcciones Futuras
There are several future directions for research on Orthoformic acid, trithio-, triisopropyl ester. One area of research is the development of new synthetic methods for Orthoformic acid, trithio-, triisopropyl ester that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for Orthoformic acid, trithio-, triisopropyl ester in materials science and polymer chemistry. Additionally, more research is needed on the biochemical and physiological effects of Orthoformic acid, trithio-, triisopropyl ester to better understand its potential toxicity and safety concerns.
Conclusion:
Orthoformic acid, trithio-, triisopropyl ester (Orthoformic acid, trithio-, triisopropyl ester) is a chemical compound that is used in various scientific research applications. It is synthesized through a complex chemical process that involves the reaction of trithiocarbonate with isopropyl alcohol. Orthoformic acid, trithio-, triisopropyl ester has several advantages for use in lab experiments, including its stability and relatively low cost. However, it also has several limitations, including its potential toxicity and limited solubility in water. Future research on Orthoformic acid, trithio-, triisopropyl ester should focus on the development of new synthetic methods, the exploration of new applications, and the investigation of its potential toxicity and safety concerns.
Métodos De Síntesis
The synthesis of Orthoformic acid, trithio-, triisopropyl ester involves the reaction of trithiocarbonate with isopropyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and the product is obtained through distillation. The yield of Orthoformic acid, trithio-, triisopropyl ester is typically around 80%, and the purity of the product can be increased through further purification processes.
Aplicaciones Científicas De Investigación
Orthoformic acid, trithio-, triisopropyl ester is used in various scientific research applications, including organic synthesis, polymer chemistry, and materials science. It is commonly used as a reagent for the synthesis of thioesters, which are important intermediates in organic synthesis. Orthoformic acid, trithio-, triisopropyl ester is also used as a chain transfer agent in radical polymerization reactions, which allows for the control of the molecular weight of polymers. In materials science, Orthoformic acid, trithio-, triisopropyl ester is used as a crosslinking agent for the modification of polymers.
Propiedades
Número CAS |
16754-59-9 |
|---|---|
Nombre del producto |
Orthoformic acid, trithio-, triisopropyl ester |
Fórmula molecular |
C10H22S3 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
2-[bis(propan-2-ylsulfanyl)methylsulfanyl]propane |
InChI |
InChI=1S/C10H22S3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 |
Clave InChI |
KIOJAVFXGJULQK-UHFFFAOYSA-N |
SMILES |
CC(C)SC(SC(C)C)SC(C)C |
SMILES canónico |
CC(C)SC(SC(C)C)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)






